Cas no 73325-67-4 (Benzyl-pyridin-4-ylmethyl-amine)
Benzyl-pyridin-4-ylmethyl-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridinemethanamine,N-(phenylmethyl)-
- BENZYL-PYRIDIN-4-YLMETHYL-AMINE
- Benzylpyridin-4-ylmethylamine
- 4-(benzylaminomethyl)pyridine
- 4-<(N-benzylamino)methyl>pyridine
- 4-PYRIDINEMETHANAMINE,N-(PHENYLMETHYL)
- N-(4-pyridylmethyl)benzylamine
- N-benzyl-1-(pyridin-4-yl)methanamine
- N'-benzyl-4-aminomethylpyridine
- N-benzyl-N-(pyridin-4-ylmethyl)-amine
- AM804295
- FT-0641455
- SB54157
- benzyl(pyridin-4-ylmethyl)amine
- CS-0312739
- LORNZWHHOVIGHG-UHFFFAOYSA-N
- AKOS000226315
- 1-phenyl-N-(pyridin-4-ylmethyl)methanamine
- YCA32567
- SCHEMBL1042566
- TS-00327
- MFCD03425011
- 73325-67-4
- 4-pyridinemethanamine, n-(phenylmethyl)-
- benzyl[(pyridin-4-yl)methyl]amine
- 4-pyridinemethanamine, n-(phenylmethyl)
- benzylpyridin-4-yl methylamine
- n-benzyl-n-(pyridin-4-ylmethyl)amine
- N-benzyl(4-pyridyl) methylamine
- BBL029998
- STK997025
- Benzyl-pyridin-4-ylmethyl-amine
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- MDL: MFCD03425011
- Inchi: 1S/C13H14N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-9,15H,10-11H2
- InChI Key: LORNZWHHOVIGHG-UHFFFAOYSA-N
- SMILES: N(CC1C=CN=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 198.11600
- Monoisotopic Mass: 198.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.098
- Boiling Point: 329.303°C at 760 mmHg
- Flash Point: 173.603°C
- Refractive Index: 1.602
- PSA: 24.92000
- LogP: 2.76230
Benzyl-pyridin-4-ylmethyl-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl-pyridin-4-ylmethyl-amine Pricemore >>
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| Chemenu | CM323125-5g |
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| TRC | B288753-50mg |
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$ 115.00 | 2022-06-07 | ||
| TRC | B288753-100mg |
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$ 185.00 | 2022-06-07 | ||
| Fluorochem | 015120-250mg |
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| Fluorochem | 015120-2g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010630-500mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010630-1g |
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5005CNY | 2021-05-07 |
Benzyl-pyridin-4-ylmethyl-amine Suppliers
Benzyl-pyridin-4-ylmethyl-amine Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Benzyl-pyridin-4-ylmethyl-amine
Benzyl-pyridin-4-ylmethyl-amine (CAS No. 73325-67-4): An Overview of Its Structure, Properties, and Applications
Benzyl-pyridin-4-ylmethyl-amine (CAS No. 73325-67-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The molecular formula of Benzyl-pyridin-4-ylmethyl-amine is C13H14N2, and its molecular weight is approximately 198.26 g/mol. The compound features a benzyl group attached to a pyridine ring, with an additional methylamine moiety. This structural arrangement confers the compound with distinct chemical properties and reactivity patterns, making it an interesting subject for both academic and industrial research.
In terms of physical properties, Benzyl-pyridin-4-ylmethyl-amine is typically a white to off-white solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are crucial for its use in various chemical reactions and biological assays.
The chemical reactivity of Benzyl-pyridin-4-ylmethyl-amine is influenced by the presence of the pyridine ring and the amino group. The pyridine ring can participate in nucleophilic substitution reactions, while the amino group can engage in various amine chemistry reactions, such as acylation, alkylation, and condensation reactions. These reactivity profiles make Benzyl-pyridin-4-ylmethyl-amine a valuable building block in the synthesis of more complex molecules.
In the context of medicinal chemistry, Benzyl-pyridin-4-ylmethyl-amine has been studied for its potential therapeutic applications. Recent research has focused on its interactions with various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that derivatives of Benzyl-pyridin-4-ylmethyl-amine can exhibit potent inhibitory activity against specific enzymes involved in disease pathways. This makes it a promising lead compound for the development of novel drugs targeting conditions such as cancer, neurodegenerative disorders, and inflammatory diseases.
The pharmacological properties of Benzyl-pyridin-4-ylmethyl-amine have also been explored in preclinical studies. Animal models have demonstrated that certain derivatives of this compound can exhibit favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These findings suggest that Benzyl-pyridin-4-ylmethyl-amine and its derivatives may have potential as therapeutic agents with improved safety and efficacy profiles compared to existing drugs.
In addition to its medicinal applications, Benzyl-pyridin-4-ylmethyl-amine has found use in other areas of chemistry and materials science. For example, it can serve as a ligand in coordination chemistry, forming complexes with metal ions that have applications in catalysis and materials synthesis. The ability to fine-tune the properties of these complexes by modifying the structure of Benzyl-pyridin-4-ylmethyl-amine opens up new possibilities for developing advanced materials with tailored functionalities.
The synthesis of Benzyl-pyridin-4-ylmethyl-amine can be achieved through several routes, depending on the desired purity and scale of production. Common synthetic methods include nucleophilic substitution reactions involving pyridine derivatives and benzyl halides, followed by reductive amination to introduce the amino group. These synthetic pathways are well-documented in the literature and can be optimized for industrial-scale production.
To ensure the quality and consistency of Benzyl-pyridin-4-y lmethylamine, rigorous analytical methods are employed during its synthesis and purification processes. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used to characterize the compound and verify its purity. These analytical tools are essential for maintaining high standards in both research and commercial settings.
In conclusion, Benzyl-pyridin-4-y lmethylamine (CAS No. 73325 -67 -4) is a multifaceted compound with significant potential in various scientific domains. Its unique molecular structure endows it with diverse chemical properties and biological activities that make it an attractive candidate for drug discovery, materials science, and other advanced applications. Ongoing research continues to uncover new insights into the properties and applications of this compound, further solidifying its importance in modern chemistry.
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